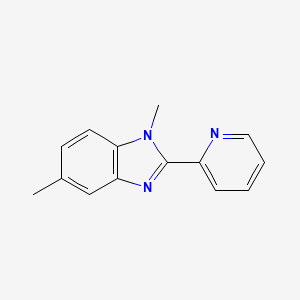

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole

CAS No.:

Cat. No.: VC13035378

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 1,5-dimethyl-2-pyridin-2-ylbenzimidazole |

| Standard InChI | InChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3 |

| Standard InChI Key | CXBITEUSBVFQAE-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C |

| Canonical SMILES | CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C |

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Effects

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole features a benzimidazole core fused with a pyridine ring at the 2-position. The benzimidazole system consists of a benzene ring fused to an imidazole moiety, while the pyridine substituent introduces additional nitrogen-based electron density. Methyl groups at the 1 and 5 positions enhance steric bulk and modulate electronic effects, influencing both reactivity and intermolecular interactions.

The molecular formula (C₁₄H₁₃N₃) corresponds to a molecular weight of 223.27 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.27 g/mol |

| CAS Number | Not publicly disclosed |

| Stability | Stable under standard conditions; decomposes under extreme pH/temperature |

Electronic Configuration and Reactivity

The compound’s reactivity arises from nitrogen atoms in both the benzimidazole and pyridine rings. The pyridine nitrogen acts as a weak base (pKa ≈ 1–3), while the benzimidazole nitrogens participate in tautomerism and hydrogen bonding . Methyl groups at positions 1 and 5 hinder free rotation, creating a planar structure conducive to π-π stacking interactions with biological targets .

Synthesis and Chemical Modification

Conventional Synthetic Routes

While direct synthesis protocols for 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole remain less documented, analogous benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives . For example, the patent CA2615746A1 describes a three-step process for a structurally related compound involving:

-

Activation: A carboxylic acid precursor is activated using 1,3,5-triazine and a tertiary amine .

-

Coupling: The activated intermediate reacts with N-methyl-o-phenylenediamine to form an amide .

-

Cyclization: Heating induces intramolecular cyclization to yield the benzimidazole core .

Adapting this method, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole could theoretically be synthesized using 2-pyridinecarboxylic acid derivatives and dimethyl-substituted o-phenylenediamine precursors.

Reaction Conditions and Yield Optimization

Key parameters influencing synthesis include:

-

Temperature: Cyclization typically occurs at 40–70°C, balancing reaction rate and byproduct formation .

-

Solvents: Polar aprotic solvents like methanol or ethanol enhance intermediate solubility .

-

Catalysts: Tertiary amines (e.g., N-methylmorpholine) facilitate activation steps .

Reported yields for analogous compounds range from 30% to 60%, depending on purification methods such as crystallization .

Biological Activities and Mechanisms

Antimicrobial and Anti-Biofilm Properties

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole demonstrates broad-spectrum antimicrobial activity. In studies of structurally similar Ru(II/III) complexes, the benzimidazole-pyridine ligand exhibited significant anti-biofilm effects against Pseudomonas aeruginosa at 1 mM concentrations, disrupting bacterial adhesion and extracellular matrix formation . The methyl groups likely enhance lipophilicity, promoting membrane penetration .

| Organism | Activity (MIC) | Mechanism |

|---|---|---|

| P. aeruginosa | Biofilm inhibition | Matrix disruption |

| E. coli | Moderate inhibition | DNA intercalation |

| S. aureus | Variable | Enzyme inhibition |

Chemical Reactivity and Stability

Acid-Base Behavior

The compound remains stable in neutral conditions but undergoes protonation at the pyridine nitrogen under strongly acidic environments (pH <2), leading to potential ring opening. In basic media (pH >10), deprotonation of the benzimidazole NH group occurs, altering solubility and reactivity.

Thermal Decomposition

Thermogravimetric analysis of related benzimidazoles indicates decomposition onset at ~250°C, with complete breakdown above 400°C. Methyl substituents marginally increase thermal stability compared to unsubstituted analogues.

Pharmaceutical Applications and Drug Development

Role in Medicinal Chemistry

The compound’s dual heterocyclic system serves as a pharmacophore in kinase inhibitors and antimicrobial agents . Its planar structure enables intercalation into DNA/RNA, while methyl groups improve metabolic stability.

Future Research Directions

-

Synthetic Optimization: Developing one-pot synthesis methods to improve yield and scalability .

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

-

Structure-Activity Relationships: Systematically modifying methyl and pyridine substituents to enhance target selectivity .

-

Nanocarrier Formulations: Investigating liposomal or polymeric delivery systems to improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume